molecular formula C13H14O3S B7872120 (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

(2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

Cat. No.: B7872120
M. Wt: 250.32 g/mol
InChI Key: OHGHNTICFZWIPN-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two methoxy groups and a thiophen ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and thiophen-3-ylmagnesium bromide.

  • Grignard Reaction: The Grignard reagent (thiophen-3-ylmagnesium bromide) is prepared by reacting magnesium with thiophen-3-yl bromide in anhydrous ether.

  • Formation of Alcohol: The Grignard reagent is then added to 2,4-dimethoxybenzaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can occur at the methoxy or thiophen positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Derivatives with different functional groups at the methoxy or thiophen positions.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.

  • Industry: The compound's unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is similar to other compounds with phenyl and thiophen moieties, such as:

  • 2,4-Dimethoxybenzaldehyde

  • Thiophen-3-ylmagnesium bromide

  • 3,4-Dimethoxyphenylacetonitrile

its unique combination of functional groups and structural features sets it apart, making it a valuable compound in various applications.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S/c1-15-10-3-4-11(12(7-10)16-2)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGHNTICFZWIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CSC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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